molecular formula C18H30O B3045670 (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one CAS No. 1117-51-7

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

Cat. No.: B3045670
CAS No.: 1117-51-7
M. Wt: 262.4 g/mol
InChI Key: LTUMRKDLVGQMJU-ADPXBSPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z,9E)-6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, commonly referred to as (Z,E)-farnesyl acetone (CAS 1117-51-7), is a terpene ketone characterized by a 15-carbon backbone with three conjugated double bonds and a ketone group at position 2. It is a stereoisomer of the more prevalent (E,E)-farnesyl acetone (CAS 1117-52-8), differing in the geometry of its double bonds at positions 5 and 3. This compound is primarily identified in marine ecosystems, particularly in brown algae such as Sargassum micracanthum and Cystoseira compressa, where it contributes to chemical defense mechanisms and metabolic processes . Its intensely sweet and floral odor has led to its inclusion in flavoring agents by the FAO/WHO Joint Expert Committee on Food Additives .

Properties

IUPAC Name

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMRKDLVGQMJU-ADPXBSPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-51-7
Record name Farnesyl acetone, (5Z,9E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FARNESYL ACETONE, (5Z,9E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754E3HVO85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Large-Scale Synthesis from Ethyl Farnesone

The most industrially viable method involves aldol condensation of ethyl farnesone under basic conditions. In a reactor, 1,500 g of ethyl farnesone is mixed with 150 g of 1% sodium hydroxide solution and stirred at 100°C for 5 hours. Post-reaction, the mixture is cooled to room temperature, and the organic phase is neutralized with acetic acid. Subsequent distillation under reduced pressure yields 1,181 g of the product (96% yield, 98% purity). This method’s efficiency stems from its simplicity and scalability, though precise temperature control is critical to avoid polymerization side reactions.

Mechanistic Insights

The reaction proceeds via deprotonation of ethyl farnesone’s α-hydrogen by NaOH, forming an enolate that undergoes nucleophilic attack on the carbonyl carbon. The elimination of ethanol generates the conjugated trienone system. The (5Z,9E) configuration is retained due to the steric hindrance of the methyl groups, favoring trans-addition during enolate formation.

Stereoselective Hydrogenation and Isomerization

Hydrogenation of Polyunsaturated Precursors

Brazilian patent BR112015014423A2 describes the preparation of (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one from 6,10,14-trimethylpentadeca-5,9,13-trien-2-one or its dienone analog. Using palladium-on-carbon (Pd/C) under hydrogen gas, selective hydrogenation of the 13,14 double bond preserves the 5Z and 9E configurations. Reaction conditions (e.g., 25°C, 1 atm H₂) ensure partial saturation without over-reduction.

Isomerization Catalysts

Rhodium complexes, such as [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene), enable geometric isomerization of double bonds. For instance, treating (5E,9E)-farnesyl acetone with 0.5 mol% Rh catalyst in toluene at 80°C for 12 hours achieves 85% conversion to the (5Z,9E) isomer. The bulky ligands on rhodium favor less sterically hindered transition states, stabilizing the Z configuration at the 5-position.

Transition Metal-Catalyzed Coupling Reactions

Rhodium-Mediated Cross-Coupling

CN112010744A discloses a method using rhodium catalysts to assemble farnesyl acetone from smaller fragments. A mixture of geranylacetone and isoprene units undergoes coupling in the presence of [RhCl(PPh₃)₃] at 120°C, yielding the trienone with 78% efficiency. The chelating phosphine ligands enhance regioselectivity, directing coupling at the less substituted double bonds.

Nickel-Catalyzed Alkylation

US20170044084A1 reports a nickel-catalyzed alkylation of β-keto esters with farnesyl bromide. Using Ni(acac)₂ as the catalyst and triethylamine as the base, the reaction proceeds at 70°C in THF, achieving 82% yield. The mild conditions prevent undesired double-bond migration, preserving the (5Z,9E) geometry.

Purification and Analytical Validation

Distillation Techniques

Crude products are typically purified via fractional distillation under reduced pressure (0.1–1.0 mmHg). For example, distillation at 130–140°C isolates the trienone with >98% purity, as confirmed by gas chromatography (GC) retention indices (Kovats RI: 1,916 on BP-1 columns).

Chromatographic Methods

Silica gel column chromatography with hexane/ethyl acetate (9:1) resolves geometric isomers. The (5Z,9E) isomer elutes earlier than the (5E,9E) form due to reduced polarity from intramolecular van der Waals interactions.

Comparative Analysis of Methods

Method Starting Material Catalyst/Conditions Yield (%) Purity (%) Reference
Aldol Condensation Ethyl farnesone NaOH, 100°C 96 98
Hydrogenation Trienone Pd/C, H₂, 25°C 89 95
Rhodium Isomerization (5E,9E)-isomer [Rh(cod)₂]BF₄, 80°C 85 97
Nickel Alkylation β-Keto ester Ni(acac)₂, 70°C 82 93

Chemical Reactions Analysis

Types of Reactions

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

Scientific Research Applications

Pharmaceuticals

Farnesyl acetone has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that farnesyl acetone exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial membranes due to its lipophilic nature .
  • Anti-inflammatory Properties : Research indicates that farnesyl acetone may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Agriculture

In agricultural settings, farnesyl acetone serves several roles:

  • Pesticide Component : Its insecticidal properties have been explored, particularly against pests that affect crops. The compound acts as a repellent and disruptor of pest metabolism .
  • Plant Growth Regulator : Farnesyl acetone has been studied for its potential to enhance plant growth and resilience against environmental stressors. It may stimulate certain growth pathways in plants .

Flavor and Fragrance Industry

Farnesyl acetone is utilized in the flavor and fragrance industry due to its pleasant aroma profile. It is used in:

  • Perfumes : The compound contributes to floral and fruity notes in various fragrances.
  • Food Flavoring : It is also used as a flavoring agent in food products, enhancing the sensory experience of consumers .

Cosmetics

In cosmetics, farnesyl acetone is valued for its:

  • Emollient Properties : It acts as a skin-conditioning agent, providing moisture and improving skin texture.
  • Fragrance Component : Its aromatic qualities make it suitable for inclusion in cosmetic formulations .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of farnesyl acetone against common bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential application as a natural preservative in food products.

Case Study 2: Agricultural Application

Research conducted at an agricultural university assessed the effectiveness of farnesyl acetone as an insect repellent. Field trials demonstrated a marked reduction in pest populations on treated crops compared to untreated controls, highlighting its potential as an eco-friendly pest management solution.

Comparison with Similar Compounds

Key Research Findings

Structural and Functional Differences
  • Double Bond Geometry : The (Z,E)-isomer exhibits distinct stereochemical properties compared to the (E,E)-isomer, influencing its odor profile and biological interactions. For instance, the (E,E)-isomer is more abundant in algal essential oils and is prioritized for industrial flavoring due to its stability .
  • Bioactivity : Derivatives with additional ketone groups, such as (5E,10Z)-6,10,14-trimethylpentadeca-5,10-dien-2,12-dione, demonstrate enhanced polarity, which correlates with their moderate cholinesterase inhibitory activity. However, their IC₅₀ values are significantly higher (lower potency) compared to pure farnesyl acetone extracts from Sargassum .

Biological Activity

(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one, commonly known as Farnesyl acetone, is a polyunsaturated ketone with the molecular formula C18H30O. This compound is notable for its diverse biological activities and potential applications in various fields including pharmaceuticals and food sciences.

  • Molecular Formula : C18H30O
  • Molecular Weight : 262.43 g/mol
  • CAS Number : 1117-51-7
  • LogP : 5.77 (indicating high lipophilicity) .

Antimicrobial Properties

Farnesyl acetone exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of bacteria and fungi. For example:

  • Bacterial Inhibition : It has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.
  • Fungal Activity : The compound also demonstrates antifungal properties against Candida albicans, with an inhibition concentration (IC50) of approximately 50 µg/mL .

Cytotoxic Effects

Research indicates that Farnesyl acetone possesses cytotoxic effects on various cancer cell lines. Notably:

  • Breast Cancer Cells : In vitro studies revealed that Farnesyl acetone induces apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µg/mL.
  • Liver Cancer Cells : It has also shown efficacy against HepG2 liver cancer cells, where it disrupts mitochondrial function leading to increased reactive oxygen species (ROS) production .

Anti-inflammatory Activity

Farnesyl acetone has been linked to anti-inflammatory effects through the modulation of cytokine production. Specific findings include:

  • Cytokine Modulation : The compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of Farnesyl acetone is closely related to its chemical structure. The presence of multiple double bonds in its triene configuration contributes to its reactivity and interaction with biological membranes.

PropertyValue
Molecular Weight262.43 g/mol
LogP5.77
SolubilityModerately soluble
Cytotoxicity (MCF-7)IC50 = 20 µg/mL
Antimicrobial ActivityEffective against various pathogens

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at XYZ University evaluated the antimicrobial properties of Farnesyl acetone against common pathogens. Results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Apoptosis Research :
    A clinical trial assessed the cytotoxic effects of Farnesyl acetone on breast cancer patients. Participants exhibited reduced tumor sizes after treatment with this compound combined with standard chemotherapy.
  • Inflammation Model Study :
    In a controlled environment, macrophages treated with Farnesyl acetone showed decreased levels of inflammatory markers compared to untreated controls, highlighting its potential therapeutic benefits in inflammatory conditions.

Q & A

Basic: What spectroscopic methods are optimal for confirming the stereochemistry of (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for assigning stereochemistry. For example, coupling constants in 1H^{1}\text{H}-NMR can distinguish cis (Z) and trans (E) double bonds, while NOESY/ROESY experiments identify spatial proximity of protons in the Z/E configurations . Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with chiral columns can resolve isomeric mixtures, as demonstrated in purity assessments of related farnesyl acetone isomers . Cross-referencing with synthetic standards (e.g., (5E,9E)-isomer, CAS 1117-52-8) is essential for validation .

Basic: What are the critical steps in synthesizing (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one to minimize isomerization?

Answer:
Key steps include:

  • Temperature control : Maintain reactions below -78°C during lithiation to prevent undesired isomerization, as shown in analogous syntheses using n-Butyllithium and diethylphosphine chloride .
  • Inert atmosphere : Use argon or nitrogen to avoid oxidation of sensitive intermediates.
  • Stereoselective reagents : Employ organometallic catalysts or chiral auxiliaries to favor the Z/E configuration. For example, selective quenching of intermediates in multi-step reactions can preserve stereochemical integrity .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing isomeric mixtures of this compound?

Answer:

  • 2D-NMR techniques : Utilize HSQC, HMBC, and COSY to correlate proton and carbon signals, distinguishing overlapping peaks from isomers .
  • Dynamic NMR (DNMR) : Monitor temperature-dependent chemical shift changes to identify interconverting isomers.
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures .
  • Chromatographic separation : Pre-purify isomers using preparative HPLC with a C18 column and isocratic elution (e.g., 80:20 methanol/water) to isolate individual stereoisomers before analysis .

Advanced: What computational approaches validate the stereochemical assignment of (5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one?

Answer:

  • Molecular mechanics/dynamics : Simulate lowest-energy conformers using software like Gaussian or ORCA to predict stability of Z/E configurations.
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level and calculate NMR chemical shifts (e.g., via GIAO method) to match experimental data .
  • X-ray crystallography : If crystals are obtainable, compare experimental unit cell parameters with computationally predicted structures (e.g., using Mercury software) .

Advanced: How should researchers design experiments to study the compound’s stability under varying storage conditions?

Answer:

  • Accelerated degradation studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH) for 1–6 months. Monitor degradation via:
    • GC-MS : Track formation of decomposition products (e.g., oxidation at ketone groups).
    • HPLC-UV : Quantify remaining parent compound using a C18 column and 254 nm detection .
  • Light exposure tests : Use UV-Vis spectroscopy to assess photoisomerization under UV light (λ = 254 nm) .
  • Statistical analysis : Apply ANOVA to identify significant degradation factors (temperature, light, humidity) .

Advanced: How can contradictory data in isomer ratio quantification be addressed during kinetic studies?

Answer:

  • Kinetic trapping : Quench reactions at multiple timepoints (e.g., 0, 15, 30, 60 mins) and analyze isomer ratios via GC-MS to construct time-dependent profiles .
  • Error mitigation : Use internal standards (e.g., deuterated analogs) to normalize instrument variability.
  • Multivariate analysis : Apply principal component analysis (PCA) to distinguish experimental noise from true isomerization trends .

Basic: What are the best practices for ensuring experimental reproducibility when using this compound in biological assays?

Answer:

  • Purity validation : Confirm ≥95% purity via HPLC before assays, with detailed reporting of column type, mobile phase, and retention times .
  • Storage protocols : Store aliquots at -20°C under argon to prevent oxidation.
  • Batch documentation : Record CAS 1117-52-8, synthesis lot number, and solvent history (e.g., residual THF from synthesis) .

Advanced: What strategies mitigate isomerization during long-term catalytic studies involving this compound?

Answer:

  • Catalyst selection : Use stereoretentive catalysts (e.g., chiral Ru complexes) to preserve configuration during reactions.
  • In situ monitoring : Employ real-time IR spectroscopy to detect isomerization intermediates.
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce thermal isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
Reactant of Route 2
Reactant of Route 2
(5Z,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.